molecular formula C16H17F2N3OS B2859910 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034507-81-6

2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2859910
CAS No.: 2034507-81-6
M. Wt: 337.39
InChI Key: WYYOSYXLXOFLGA-UHFFFAOYSA-N
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Description

The compound 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide features a benzamide core linked to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety via a methylene bridge.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-21-13(10-6-4-7-12(10)20-21)9-19-15(22)11-5-2-3-8-14(11)23-16(17)18/h2-3,5,8,16H,4,6-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYOSYXLXOFLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Construction of the 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Moiety

The pyrazole ring is synthesized via cyclization strategies:

a. Pyrazole Formation via Hydrazine Cyclocondensation

  • Precursor : Cyclopentenone derivatives react with methylhydrazine to form the pyrazole core.

  • Conditions : Acid catalysis (e.g., acetic acid) or base-mediated tautomer control (e.g., Ca(OH)₂) .

  • Example :

    SubstrateReagentConditionsYield (%)Product
    Cyclopentenone + methylhydrazineAcOH, reflux6 hr85%2-Methylpyrazole

b. Cyclopentane Ring Formation

  • Method : Intramolecular cyclization of allyl/propargyl-substituted pyrazoles using Pd-catalyzed cross-coupling or radical cyclization .

Coupling of Benzamide and Pyrazole Moieties

  • Reductive Amination : Reaction of the pyrazole-methylamine with a benzaldehyde intermediate (e.g., NaBH₃CN in MeOH) .

  • Example :

    Benzaldehyde DerivativeAmineConditionsYield (%)Product
    2-(SCF₂H)-benzaldehydePyrazole-methylamineNaBH₃CN, MeOH68%Target compound

Functionalization and Stability Studies

  • Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the pyrazole-benzamide conformation (observed via XRD) .

  • Oxidative Stability : The SCF₂H group resists oxidation under ambient conditions but degrades in strong acidic media (e.g., HCl/MeOH) .

Key Reaction Data Table

Reaction TypeSubstrateReagents/ConditionsYield (%)Reference
S-Difluoromethylation2-ChlorobenzothiazoleTMSCF₂H, H₂O, 0°C72
Pyrazole CyclizationCyclopentenone + methylhydrazineAcOH, reflux85
Reductive Amination2-(SCF₂H)-benzaldehyde + pyrazole-amineNaBH₃CN, MeOH68

Spectroscopic Characterization

  • ¹H NMR :

    • SCF₂H: δ 6.2–6.5 (t, J = 54 Hz, CF₂H) .

    • Pyrazole-CH₂: δ 3.8–4.2 (m, cyclopentyl-CH₂) .

  • ¹⁹F NMR : δ -110 to -115 ppm (CF₂H) .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide scaffold with several analogs, but its cyclopenta[c]pyrazole core and difluoromethylthio substituent distinguish it from others. Key structural analogs include:

Compound Name Core Structure Substituents Key Spectral/Functional Features
2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole 2-methylbenzamide, phenyl NMR-confirmed tautomerism; IR νC=O ~1660 cm⁻¹
N-[2-(2,3-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 2-(trifluoromethyl)benzamide, 2,3-dimethylphenyl Enhanced lipophilicity due to CF₃ group
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Simple benzamide 3-isopropoxyphenyl, CF₃ Agrochemical use; IR νNH ~3300 cm⁻¹
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide Triazolo[4,3-a]pyridine Cl, difluoromethylphenyl Patent-derived; potential bioactivity

Key Observations:

  • Heterocyclic Core Variations: The cyclopenta[c]pyrazole in the target compound contrasts with thieno[3,4-c]pyrazole (–4) or triazolo-pyridine () cores in analogs.
  • Substituent Effects : The difluoromethylthio group (-S-CF₂H) offers moderate electronegativity and steric bulk, distinct from the trifluoromethyl (-CF₃, ) or methyl () groups. This may enhance metabolic stability compared to -CF₃ .
  • Tautomerism : Analogous to ’s triazole-thione tautomers, the target compound’s pyrazole core could exhibit tautomeric behavior, though spectral confirmation is required .

Functional and Application-Based Comparisons

  • Agrochemical Potential: Flutolanil () demonstrates benzamides’ utility in pesticides. The target compound’s difluoromethylthio group may improve soil persistence or target binding compared to -CF₃ or -OCH₃ substituents .
  • Pharmaceutical Relevance: Patent compounds () with triazolo-pyridine cores highlight benzamides’ versatility in drug design. The target’s cyclopenta[c]pyrazole core could offer novel kinase or enzyme inhibition profiles.

Q & A

Q. What are the recommended synthetic routes for 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from cyclopenta[c]pyrazole and benzamide precursors. Key steps include:

  • Thioether formation : Reacting a difluoromethylthiolating agent (e.g., ClSCF2_2H) with a benzamide intermediate under basic conditions (e.g., NaH in DMF) .
  • Amide coupling : Utilizing coupling reagents like EDC/HOBt to link the thioether-modified benzamide to the cyclopenta[c]pyrazole core .
  • Optimization : Temperature (40–80°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths/angles for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in:

  • Assay conditions : Variability in cell lines (e.g., HeLa vs. HEK293), incubation times, or concentrations .
  • Compound purity : Impurities >5% can skew results. Validate purity via HPLC (>95%) and control for degradation products .
  • Mechanistic context : Use target-specific assays (e.g., kinase inhibition vs. cytotoxicity) to clarify mode of action .

Q. What experimental design strategies are recommended for evaluating pharmacological potential?

A tiered approach is advised:

  • In silico screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs .
  • In vitro assays : Dose-response curves (IC50_{50}) in cell-based models (e.g., cancer lines) and ADMET profiling (e.g., hepatic microsomal stability) .
  • In vivo validation : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Structural modifications : Introduce polar groups (e.g., -OH, -COOH) or employ prodrug strategies (e.g., esterification) .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Co-crystallization : Design co-crystals with pharmaceutically acceptable co-formers to improve dissolution rates .

Methodological Challenges

Q. How should researchers approach crystallographic data refinement for this compound?

  • Software selection : Use SHELXL for small-molecule refinement and WinGX for data integration. Validate with R-factor (<5%) and electron density maps .
  • Handling twinning : For twinned crystals, employ SHELXD for structure solution and PLATON to analyze twinning fractions .

Q. What strategies mitigate synthetic by-products during large-scale production?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .

Data Interpretation and Reporting

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

  • Cross-validate with computational tools : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA) .
  • Dynamic effects : Consider tautomerism or conformational flexibility, which may cause peak splitting .

Q. What statistical methods are appropriate for dose-response studies?

  • Non-linear regression : Fit data to Hill or Logit models using GraphPad Prism to calculate IC50_{50}/EC50_{50} .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

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